N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
The compound, N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, is a sophisticated molecule known for its multifaceted properties. This compound is characterized by its complex structure, which incorporates a variety of functional groups and ring systems, including chlorobenzyl, methylphenyl, piperidine, and carboxamide moieties, along with a thieno[3,2-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidine core via a multi-step reaction involving the cyclization of an appropriate precursor.
Step 2: The 3-methylphenyl group is introduced through a Friedel-Crafts alkylation, using an aryl halide as the alkylating agent.
Step 3: The piperidine ring is constructed via a reductive amination reaction with appropriate amine and ketone precursors.
Step 4:
Industrial Production Methods: Industrial synthesis often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Typical conditions include controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the piperidine ring and the methylphenyl group.
Reduction: The carbonyl group at the thieno[3,2-d]pyrimidine core is reducible to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the 2-chlorobenzyl group are common, given the presence of the halide.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ in an inert atmosphere.
Substitution: Sodium or potassium salts under basic conditions for nucleophilic substitutions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alcohol derivatives.
Substitution: Various substituted derivatives based on the attacking nucleophile.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry. Biology: It shows potential in binding to specific biological receptors, making it useful in biochemical assays. Medicine: Investigated for its therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer activities. Industry: Used in the production of specialty chemicals and materials with advanced properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. It modulates biological pathways by binding to active sites or allosteric sites, thereby altering the function of these targets.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
N-(2-chlorobenzyl)-1-[7-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Properties
CAS No. |
1242860-21-4 |
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Molecular Formula |
C26H25ClN4O2S |
Molecular Weight |
493.02 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
XYWJAGBFTGNNTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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